molecular formula C19H17N5O2.ClH B235616 Axinastatin 2 CAS No. 153723-34-3

Axinastatin 2

Cat. No. B235616
CAS RN: 153723-34-3
M. Wt: 766.9 g/mol
InChI Key: OXNAATCTZCSVKR-AVGVIDKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Axinastatin 2 is a naturally occurring compound that has been found to have potential applications in scientific research. It is a cyclic peptide that was first isolated from the fermentation broth of the marine-derived bacterium Streptomyces axinellae. Axinastatin 2 has been shown to have a variety of interesting biochemical and physiological effects, making it a promising candidate for further study.

Mechanism of Action

The mechanism of action of axinastatin 2 is not fully understood, but it is thought to involve disruption of bacterial cell membranes and inhibition of cancer cell proliferation. Specifically, axinastatin 2 has been shown to bind to the bacterial cell wall precursor lipid II, which is involved in cell wall synthesis. This binding disrupts the cell wall synthesis process, leading to bacterial cell death. In cancer cells, axinastatin 2 has been found to induce apoptosis by activating the caspase pathway, which is involved in programmed cell death.
Biochemical and Physiological Effects
In addition to its antibacterial and anticancer properties, axinastatin 2 has been found to have a range of other interesting biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in glucose metabolism. This suggests that axinastatin 2 may have potential as a treatment for type 2 diabetes. Additionally, axinastatin 2 has been found to have anti-inflammatory properties, which could make it a useful therapeutic agent for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

Axinastatin 2 has several advantages for use in lab experiments. For example, it is a naturally occurring compound, which means that it is less likely to have toxic effects than synthetic compounds. Additionally, axinastatin 2 has been shown to have a range of interesting biological effects, making it a useful tool for studying various biological processes. However, there are also some limitations to using axinastatin 2 in lab experiments. For example, it can be difficult to obtain sufficient quantities of the compound for use in experiments, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on axinastatin 2. One area of interest is the development of axinastatin 2-based therapeutics for the treatment of bacterial infections and cancer. Additionally, further research is needed to fully understand the mechanism of action of axinastatin 2, which could lead to the development of more effective treatments. Finally, axinastatin 2 could be studied for its potential applications in other areas, such as type 2 diabetes and inflammatory diseases.

Synthesis Methods

Axinastatin 2 can be synthesized using solid-phase peptide synthesis techniques. This involves the stepwise addition of amino acid residues to a growing peptide chain, which is anchored to a solid support. The resulting peptide can then be cleaved from the support and purified using various chromatography techniques.

Scientific Research Applications

Axinastatin 2 has been studied for its potential applications in a variety of scientific research fields. For example, it has been shown to have antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, axinastatin 2 has been found to have anticancer properties, with studies showing that it can induce apoptosis (programmed cell death) in cancer cells. These findings suggest that axinastatin 2 may have potential as a therapeutic agent for the treatment of bacterial infections and cancer.

properties

CAS RN

153723-34-3

Product Name

Axinastatin 2

Molecular Formula

C19H17N5O2.ClH

Molecular Weight

766.9 g/mol

IUPAC Name

2-[(3S,6R,9S,15S,18S,21S,24S)-21-benzyl-15-(2-methylpropyl)-2,5,8,14,17,20,23-heptaoxo-6,18-di(propan-2-yl)-1,4,7,13,16,19,22-heptazatricyclo[22.3.0.09,13]heptacosan-3-yl]acetamide

InChI

InChI=1S/C39H58N8O8/c1-21(2)18-26-38(54)47-17-11-15-29(47)35(51)45-32(23(5)6)37(53)43-27(20-30(40)48)39(55)46-16-10-14-28(46)34(50)41-25(19-24-12-8-7-9-13-24)33(49)44-31(22(3)4)36(52)42-26/h7-9,12-13,21-23,25-29,31-32H,10-11,14-20H2,1-6H3,(H2,40,48)(H,41,50)(H,42,52)(H,43,53)(H,44,49)(H,45,51)/t25-,26-,27-,28-,29-,31-,32+/m0/s1

InChI Key

OXNAATCTZCSVKR-AVGVIDKOSA-N

Isomeric SMILES

CC(C)C[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CC4=CC=CC=C4)CC(=O)N)C(C)C

SMILES

CC(C)CC1C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)C(C)C)CC4=CC=CC=C4)CC(=O)N)C(C)C

Canonical SMILES

CC(C)CC1C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)C(C)C)CC4=CC=CC=C4)CC(=O)N)C(C)C

synonyms

axinastatin 2
cyclo(Pro-Val-Asn-Pro-Phe-Val-Leu)

Origin of Product

United States

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